

Quantitative Data Summary of BPR1J-340 In Vivo Efficacy

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Compound Focus: bpr1j-097

CAS No.: 1327167-19-0

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The anti-tumor efficacy of BPR1J-340, a compound closely related to **BPR1J-097**, was evaluated in FLT3-ITD driven AML murine models [1].

Study Model	Treatment Regimen	Key Efficacy Findings	Reported Metrics
FLT3-ITD+ AML Murine Xenograft	BPR1J-340 administered orally [1]	Pronounced, dose-dependent tumor growth inhibition and regression [1]	Tumor Growth Inhibition (TGI), Tumor Regression [1]
MOLM-13 cells (FLT3-ITD+) [1]	N/A (In vitro)	GC ₅₀ : 3.4 ± 1.5 nM [1]	GC ₅₀ (50% Growth Inhibition Concentration)
MV4;11 cells (FLT3-ITD+) [1]	N/A (In vitro)	GC ₅₀ : 2.8 ± 1.2 nM [1]	GC ₅₀ (50% Growth Inhibition Concentration)
Biochemical FLT3 Kinase Assay [1]	N/A (In vitro)	IC ₅₀ : 25 ± 5 nM [1]	IC ₅₀ (50% Inhibitory Concentration)
FLT3-ITD (Cellular, MV4;11) [1]	N/A (In vitro)	IC ₅₀ : ~1 nM for STAT5 phosphorylation [1]	IC ₅₀

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are the key methodologies used.

In Vivo Tumor Regression Protocol

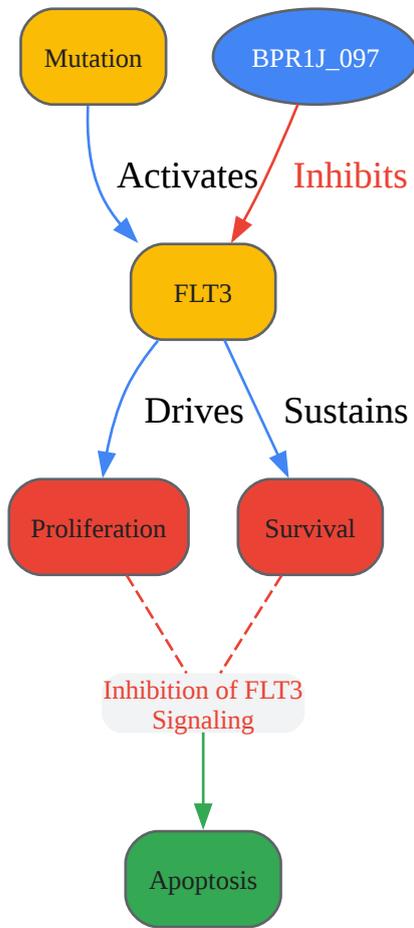
- **Animal Model:** FLT3-ITD driven AML murine xenograft models [1].
- **Compound Administration:** BPR1J-340 was administered orally [1].
- **Key Measurements:** The study primarily assessed tumor growth inhibition and observed dose-dependent tumor regression [1].

Supporting In Vitro Assays

- **Biochemical Kinase Activity Assay:** FLT3 kinase activity was measured using a Kinase-Glo assay. The IC_{50} (half-maximal inhibitory concentration) for BPR1J-340 was determined to be approximately 25 nM [1].
- **Cell Viability/Proliferation Assay (MTS Assay):** FLT3-ITD+ AML cell lines (MOLM-13, MV4;11) were treated with the compound. Viable cells were quantified using the MTS method, and GC_{50} values were calculated [1].
- **Western Blot Analysis:** Treated AML cells were analyzed using specific antibodies to detect inhibition of FLT3 phosphorylation (at Tyr591) and its key downstream effector, STAT5 (at Tyr694), confirming target engagement and mechanism of action [1].
- **Combination Therapy Study:** FLT3-ITD+ MOLM-13 cells were treated with BPR1J-340 in combination with the HDAC inhibitor **Vorinostat (SAHA)**. Apoptosis was assessed by measuring markers like cleaved PARP, and synergy was evaluated [1].

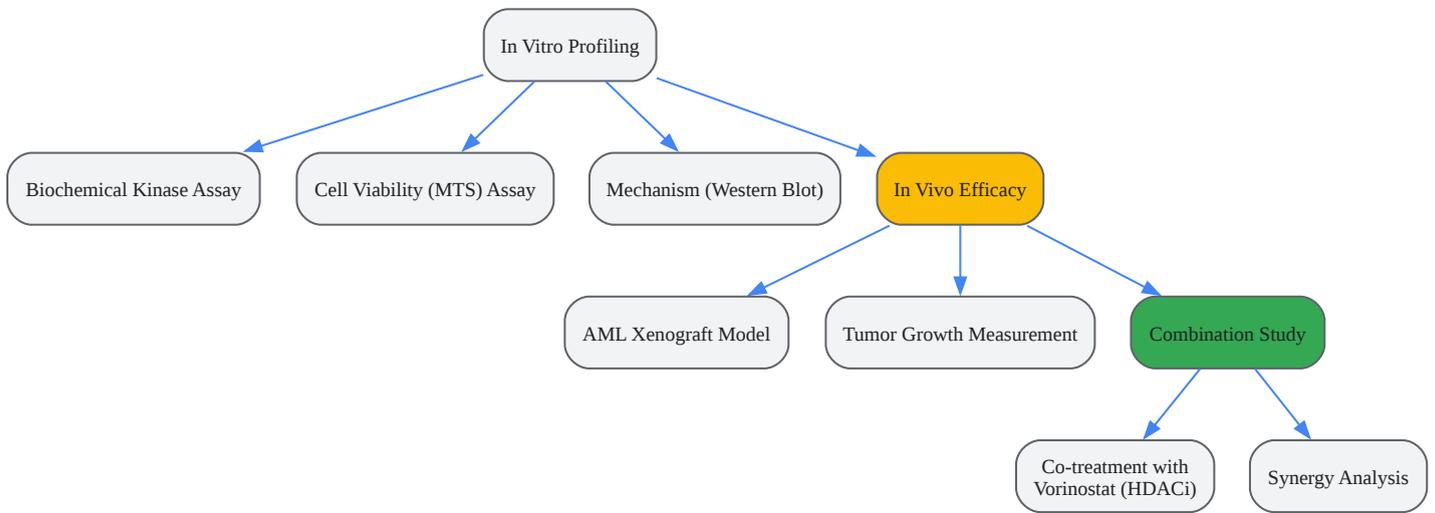
Signaling Pathways and Experimental Workflow

The mechanism of action and a key combinatorial strategy are visualized in the following diagrams, created using DOT language.



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Diagram 1: **BPR1J-097** inhibits oncogenic *FLT3* signaling, inducing apoptosis in AML cells. [2] [1]



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Diagram 2: Experimental workflow for evaluating **BPR1J-097/340**, from in vitro profiling to in vivo and combination studies. [1]

Key Research Insights and Strategic Implications

- **Target Profile:** **BPR1J-097** is characterized as a novel small molecule FLT3 inhibitor. Its potency is demonstrated by low nanomolar IC₅₀ values against FLT3, including the challenging D835Y mutation, which is associated with treatment resistance [2].
- **Overcoming Resistance:** The **synergistic combination of a FLT3 inhibitor (BPR1J-340) with the HDAC inhibitor Vorinostat** represents a promising strategy to enhance anti-leukemic efficacy and potentially overcome resistance. The mechanism involves down-regulation of the pro-survival protein Mcl-1 [1].
- **Supporting Evidence:** While **BPR1J-097** is a confirmed FLT3 inhibitor [2], the most comprehensive in vivo efficacy and protocol data in the available literature is for the closely related analog BPR1J-340 [1].

Suggestions for Further Research

The available data on **BPR1J-097** is promising but limited. To build a complete preclinical profile, you may need to:

- **Search for newer literature** published after the 2014 study on BPR1J-340.
- **Investigate clinical trial registries** (like ClinicalTrials.gov) to see if **BPR1J-097** or BPR1J-340 have advanced to clinical stages.
- **Explore patent databases** for more detailed chemical and pharmacological data.

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References

1. Evaluation of the Antitumor Effects of BPR -340... | PLOS One 1 J [journals.plos.org]

2. - BPR | 1327167-19-0 | EGFR | MOLNOVA 1 J 097 [molnova.com]

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